molecular formula C13H19BrN2O B15084117 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide CAS No. 764650-37-5

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B15084117
CAS No.: 764650-37-5
M. Wt: 299.21 g/mol
InChI Key: VTVFQQGCRJFBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a butoxyphenyl group attached to an imidazolium core, imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 2-butoxyphenylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. This intermediate is then quaternized with a suitable alkylating agent, such as methyl bromide, to yield the final imidazolium salt. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles such as halides or amines replace the bromide ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Imidazolium oxides.

    Reduction: Reduced imidazolium derivatives.

    Substitution: Substituted imidazolium salts.

Scientific Research Applications

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The imidazolium core can interact with biological membranes, leading to disruption of membrane integrity and function. Additionally, the compound can inhibit certain enzymes and proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Hexyl-3-methylimidazolium bromide

Uniqueness

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the butoxyphenyl group, which imparts specific chemical properties and enhances its solubility and stability. This makes it particularly valuable for applications where these properties are essential.

Properties

CAS No.

764650-37-5

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium;bromide

InChI

InChI=1S/C13H18N2O.BrH/c1-2-3-10-16-12-7-5-4-6-11(12)13-14-8-9-15-13;/h4-7H,2-3,8-10H2,1H3,(H,14,15);1H

InChI Key

VTVFQQGCRJFBGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NCC[NH2+]2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.